An In-depth Technical Guide to the Chemical Properties of Ethyl Undecanoate
An In-depth Technical Guide to the Chemical Properties of Ethyl Undecanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl undecanoate (also known as ethyl undecylate) is the fatty acid ethyl ester formed from the esterification of undecanoic acid and ethanol. It is a colorless liquid with a fruity, wine-like aroma.[1] While widely utilized in the flavor and fragrance industries, its structural similarity to endogenous lipids has led to its use in biochemical research, particularly in studies related to fatty acid metabolism and the biological effects of fatty acid ethyl esters (FAEEs).[2] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of ethyl undecanoate, tailored for a scientific audience.
Chemical and Physical Properties
The fundamental chemical and physical properties of ethyl undecanoate are summarized in the table below, providing a quick reference for laboratory and research applications.
| Property | Value | Reference(s) |
| IUPAC Name | ethyl undecanoate | [1] |
| Synonyms | Ethyl undecylate, Undecanoic acid ethyl ester, Ethyl hendecanoate | [1] |
| CAS Number | 627-90-7 | [3] |
| Molecular Formula | C₁₃H₂₆O₂ | |
| Molecular Weight | 214.34 g/mol | |
| Appearance | Colorless liquid | |
| Odor | Sweet, fruity | |
| Density | 0.859 g/mL at 25 °C | |
| Melting Point | -15 °C | |
| Boiling Point | 105 °C at 4 mmHg | |
| Flash Point | > 112 °C | |
| Refractive Index (n20/D) | 1.428 | |
| Solubility | Soluble in ethanol and oils; insoluble in water. |
Spectral Data
The following table summarizes the characteristic spectral data for ethyl undecanoate, which are crucial for its identification and characterization.
| Spectrum Type | Characteristic Peaks/Signals |
| ¹H NMR (CDCl₃) | δ ~4.12 (q, 2H, -OCH₂CH₃), δ ~2.28 (t, 2H, -CH₂COO-), δ ~1.62 (p, 2H, -CH₂CH₂COO-), δ ~1.26 (m, 14H, -(CH₂)₇-), δ ~0.88 (t, 3H, -CH₂CH₃), δ ~1.25 (t, 3H, -OCH₂CH₃) |
| ¹³C NMR (CDCl₃) | δ ~173.9 (C=O), δ ~60.1 (-OCH₂-), δ ~34.4 (-CH₂COO-), δ ~31.9, 29.5, 29.4, 29.3, 29.2, 25.1, 22.7 (aliphatic -CH₂-), δ ~14.3 (-OCH₂CH₃), δ ~14.1 (-CH₂CH₃) |
| Mass Spectrum (EI) | Major fragments at m/z = 88 (base peak), 101, 41, 43, 29 |
Synthesis and Reactivity
Ethyl undecanoate is most commonly synthesized via Fischer esterification. It undergoes typical ester reactions such as hydrolysis, transesterification, and reduction.
Experimental Protocol: Fischer Esterification Synthesis of Ethyl Undecanoate
This protocol describes the synthesis of ethyl undecanoate from undecanoic acid and ethanol using a strong acid catalyst.
Materials:
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Undecanoic acid
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Absolute ethanol (200 proof)
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Concentrated sulfuric acid (H₂SO₄)
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Diethyl ether
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask
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Reflux condenser
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Heating mantle
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Separatory funnel
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Rotary evaporator
Procedure:
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In a round-bottom flask, combine undecanoic acid (1 equivalent) and an excess of absolute ethanol (e.g., 5-10 equivalents).
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Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the mixture while stirring.
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Attach a reflux condenser and heat the mixture to a gentle reflux for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
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After cooling to room temperature, remove the excess ethanol using a rotary evaporator.
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Dissolve the residue in diethyl ether and transfer to a separatory funnel.
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Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl undecanoate.
-
The product can be further purified by vacuum distillation.
Characteristic Reactions
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Hydrolysis: The ester bond of ethyl undecanoate can be cleaved by hydrolysis under either acidic or basic (saponification) conditions to yield undecanoic acid and ethanol.
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Transesterification: In the presence of an acid or base catalyst, reaction with another alcohol will result in the exchange of the ethoxy group, forming a new ester.
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Reduction: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), will reduce the ester to two primary alcohols: 1-undecanol and ethanol.
Biological Context: Role as a Fatty Acid Ethyl Ester (FAEE)
In biological systems, particularly in the context of ethanol consumption, ethyl undecanoate falls into the class of fatty acid ethyl esters (FAEEs). These are non-oxidative metabolites of ethanol formed by the esterification of fatty acids with ethanol. While present at low levels, elevated concentrations of FAEEs are considered markers of ethanol intake and have been implicated as mediators of ethanol-induced cell injury.
The general pathway for FAEE formation involves intracellular fatty acids and ethanol, catalyzed by FAEE synthases. These lipophilic molecules can accumulate in tissues and have been shown to disrupt mitochondrial function and impair cellular processes, contributing to the toxic effects of alcohol in various organs.
Visualizations
Caption: Synthesis workflow for ethyl undecanoate via Fischer esterification.
Caption: Analytical workflow for the characterization of ethyl undecanoate.
Caption: General pathway of FAEE formation and its impact on cellular health.
Safety Information
Ethyl undecanoate is generally considered to have low toxicity, however, standard laboratory safety precautions should always be observed.
| Hazard Statement | Precautionary Statement |
| H315: Causes skin irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| H319: Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.
